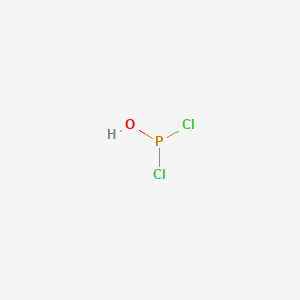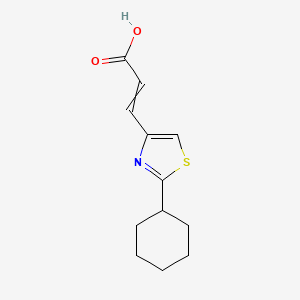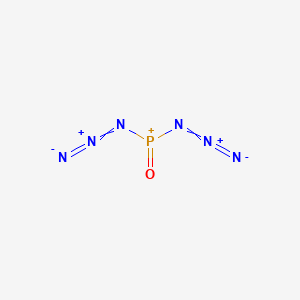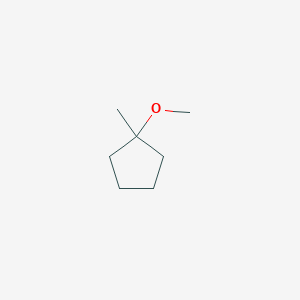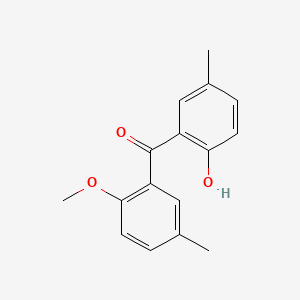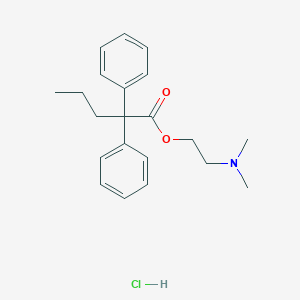
1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with two phenyl groups and a 2,6-dimethylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylphenylamine with benzil in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization step .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dione derivatives, while reduction can produce various hydrogenated products.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
1-(2,6-Dimethylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:
1-(2,6-Dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide: This compound has a similar pyrrole core but with different substituents, leading to variations in its chemical and biological properties.
Indane-1,3-dione derivatives: These compounds share a similar dione structure but differ in the ring system and substituents, resulting in distinct applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
24234-74-0 |
|---|---|
Fórmula molecular |
C24H19NO2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3,4-diphenylpyrrole-2,5-dione |
InChI |
InChI=1S/C24H19NO2/c1-16-10-9-11-17(2)22(16)25-23(26)20(18-12-5-3-6-13-18)21(24(25)27)19-14-7-4-8-15-19/h3-15H,1-2H3 |
Clave InChI |
RCTXQQFNCWPEQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



